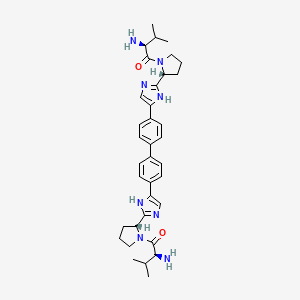
N,N'-DidescarboxymethylDaclatasvir
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-DidescarboxymethylDaclatasvir is a derivative of Daclatasvir, a direct-acting antiviral agent used primarily in the treatment of Hepatitis C Virus (HCV) infections. This compound is of significant interest due to its potential antiviral properties and its role in inhibiting the replication of HCV.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-DidescarboxymethylDaclatasvir involves multiple steps, starting from the basic structure of Daclatasvir. The process typically includes the removal of carboxymethyl groups from the parent compound. The reaction conditions often require specific catalysts and solvents to facilitate the deprotection and subsequent modifications.
Industrial Production Methods
Industrial production of N,N’-DidescarboxymethylDaclatasvir would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-DidescarboxymethylDaclatasvir can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Aplicaciones Científicas De Investigación
N,N’-DidescarboxymethylDaclatasvir has several scientific research applications:
Chemistry: It is used in studies related to the synthesis and modification of antiviral agents.
Biology: It is used to study the mechanisms of viral replication and inhibition.
Medicine: It is investigated for its potential use in treating HCV and other viral infections.
Industry: It is explored for its potential in large-scale antiviral drug production.
Mecanismo De Acción
N,N’-DidescarboxymethylDaclatasvir exerts its effects by inhibiting the replication of HCV. It binds to the nonstructural protein 5A (NS5A), a phosphoprotein involved in viral RNA replication and assembly. By binding to NS5A, the compound disrupts the formation of the replication complex, thereby inhibiting viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Daclatasvir: The parent compound, used in the treatment of HCV.
Sofosbuvir: Another antiviral agent used in combination with Daclatasvir for HCV treatment.
Ledipasvir: Similar to Daclatasvir, it targets NS5A and is used in combination therapies for HCV.
Uniqueness
N,N’-DidescarboxymethylDaclatasvir is unique due to its modified structure, which may offer different pharmacokinetic properties and potentially improved efficacy or reduced side effects compared to its parent compound .
Propiedades
Fórmula molecular |
C36H46N8O2 |
|---|---|
Peso molecular |
622.8 g/mol |
Nombre IUPAC |
(2S)-2-amino-1-[(2R)-2-[5-[4-[4-[2-[(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C36H46N8O2/c1-21(2)31(37)35(45)43-17-5-7-29(43)33-39-19-27(41-33)25-13-9-23(10-14-25)24-11-15-26(16-12-24)28-20-40-34(42-28)30-8-6-18-44(30)36(46)32(38)22(3)4/h9-16,19-22,29-32H,5-8,17-18,37-38H2,1-4H3,(H,39,41)(H,40,42)/t29-,30-,31+,32+/m1/s1 |
Clave InChI |
UAGSIMCUMTVTNA-ZRTHHSRSSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N1CCC[C@@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@H]6CCCN6C(=O)[C@H](C(C)C)N)N |
SMILES canónico |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-[ethoxy(phenylmethoxy)phosphoryl]-N-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]decanamide](/img/structure/B13445223.png)

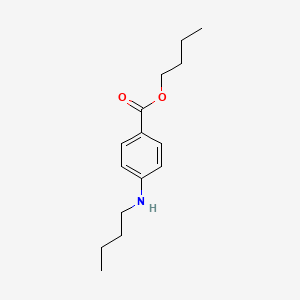

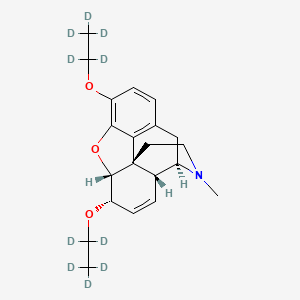
![methyl (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoate](/img/structure/B13445249.png)
![4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoyl Chloride](/img/structure/B13445254.png)
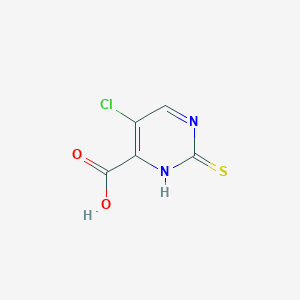
![(E)-N-[(4R,4aS,7R,7aR,12bS,13S)-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B13445267.png)
![(1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B13445269.png)
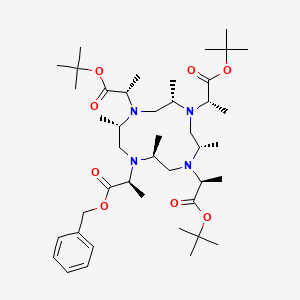
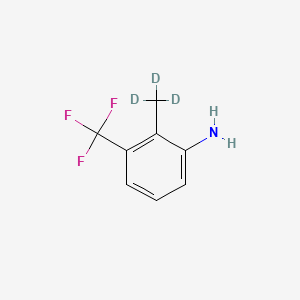

![(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanol](/img/structure/B13445295.png)
